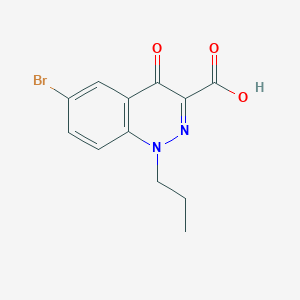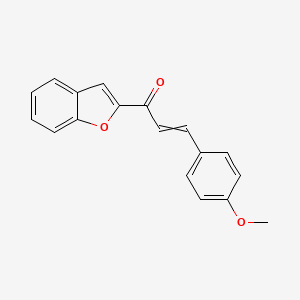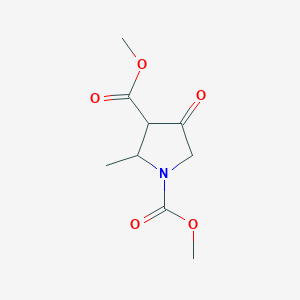methylsilane CAS No. 61517-90-6](/img/structure/B14585827.png)
[4-(Ethanesulfonyl)-3-methylbuta-1,3-dien-1-yl](diethyl)methylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Ethanesulfonyl)-3-methylbuta-1,3-dien-1-ylmethylsilane is an organosilicon compound characterized by the presence of both sulfonyl and silane functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethanesulfonyl)-3-methylbuta-1,3-dien-1-ylmethylsilane typically involves the reaction of a suitable precursor with diethylmethylsilane under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where the precursor is reacted with diethylmethylsilane in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions in continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Ethanesulfonyl)-3-methylbuta-1,3-dien-1-ylmethylsilane undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The silane group can undergo nucleophilic substitution reactions, where the silicon atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfides.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-(Ethanesulfonyl)-3-methylbuta-1,3-dien-1-ylmethylsilane is used as a building block for the synthesis of more complex organosilicon compounds.
Biology
The compound’s potential biological applications include its use as a precursor for the synthesis of bioactive molecules. The sulfonyl group can enhance the solubility and bioavailability of these molecules .
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties. The presence of the sulfonyl group can impart anti-inflammatory and antimicrobial activities .
Industry
In the industrial sector, 4-(Ethanesulfonyl)-3-methylbuta-1,3-dien-1-ylmethylsilane is used in the production of advanced materials, such as silicone-based polymers and coatings. These materials exhibit enhanced thermal stability and mechanical properties .
Wirkmechanismus
The mechanism of action of 4-(Ethanesulfonyl)-3-methylbuta-1,3-dien-1-ylmethylsilane involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. The silane group can undergo hydrolysis to form silanols, which can further react with other molecules, leading to the formation of stable covalent bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Ethanesulfonyl)-3-methylbuta-1,3-dien-1-ylmethylsilane
- 4-(Ethanesulfonyl)-3-methylbuta-1,3-dien-1-ylethylsilane
- 4-(Ethanesulfonyl)-3-methylbuta-1,3-dien-1-ylphenylsilane
Uniqueness
Compared to similar compounds, 4-(Ethanesulfonyl)-3-methylbuta-1,3-dien-1-ylmethylsilane is unique due to its specific combination of sulfonyl and silane groups.
Eigenschaften
CAS-Nummer |
61517-90-6 |
|---|---|
Molekularformel |
C12H24O2SSi |
Molekulargewicht |
260.47 g/mol |
IUPAC-Name |
diethyl-(4-ethylsulfonyl-3-methylbuta-1,3-dienyl)-methylsilane |
InChI |
InChI=1S/C12H24O2SSi/c1-6-15(13,14)11-12(4)9-10-16(5,7-2)8-3/h9-11H,6-8H2,1-5H3 |
InChI-Schlüssel |
HVCNMJAZGGUBCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](C)(CC)C=CC(=CS(=O)(=O)CC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


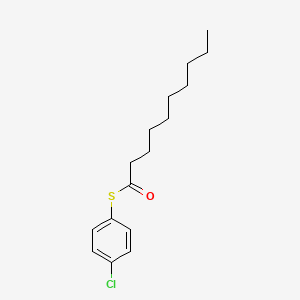
![4-[(Butan-2-yl)oxy]-2,6-dichloro-4-methylcyclohexa-2,5-dien-1-one](/img/structure/B14585757.png)
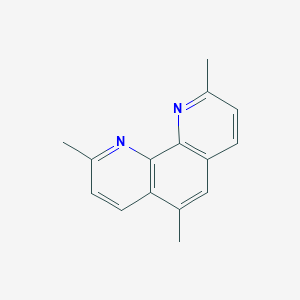

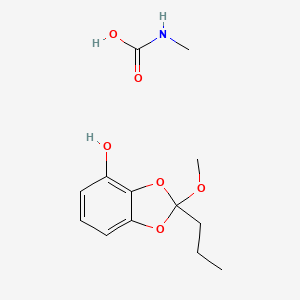
![Acetic acid;2-[2-(2,6-dichloroanilino)ethyl]guanidine](/img/structure/B14585768.png)

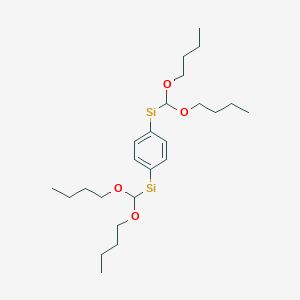
![1,1'-{3-[4-(Benzyloxy)phenyl]cyclopropane-1,2-diyl}dibenzene](/img/structure/B14585806.png)
![1-Phenyl-3-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B14585811.png)
